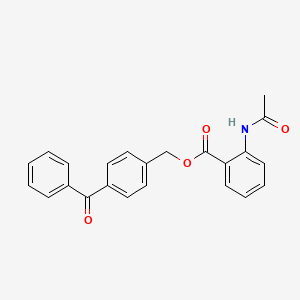

4-benzoylbenzyl 2-(acetylamino)benzoate

Description

4-Benzoylbenzyl 2-(acetylamino)benzoate is an ester derivative of benzoic acid featuring a benzoylbenzyl ester group at the 4-position and an acetylamino substituent at the 2-position. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity due to the benzoylbenzyl group and hydrogen-bonding capacity via the acetylamino moiety. The acetylamino group may also contribute to biological activity, as seen in heterocyclic derivatives synthesized from acetylamino phenyl precursors ().

Properties

IUPAC Name |

(4-benzoylphenyl)methyl 2-acetamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-16(25)24-21-10-6-5-9-20(21)23(27)28-15-17-11-13-19(14-12-17)22(26)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKXBFOESAOZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-benzoylbenzyl 2-(acetylamino)benzoate with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications.

Ethyl 4-({[(4-Chlorobenzyl)Sulfanyl]Acetyl}Amino)Benzoate ()

- Structural Differences :

- Ester Group : Ethyl ester vs. benzoylbenzyl ester in the target compound.

- Substituents : A 4-chlorobenzyl sulfanyl acetyl group replaces the benzoyl group.

- Applications : Likely used in medicinal chemistry for antimicrobial or anti-inflammatory agents due to halogen and sulfur motifs.

Methyl 4-Acetamido-2-Hydroxybenzoate ()

- Structural Differences :

- Ester Group : Methyl ester vs. benzoylbenzyl ester.

- Substituents : Hydroxy group at position 2 and acetamido at position 4.

- Positional isomerism (acetamido at 4 vs. 2 in the target) alters electronic distribution, affecting binding to biological targets.

- Applications : Intermediate in synthesizing pharmaceuticals (e.g., antibiotics or anti-inflammatory drugs) due to reactive hydroxy and acetamido groups.

Ethyl 4-(Dimethylamino)Benzoate ()

- Structural Differences: Substituents: Dimethylamino group (strong electron donor) vs. acetylamino (moderate electron-withdrawing).

- Properties: Dimethylamino increases basicity and accelerates polymerization in resin cements compared to acetylamino derivatives. Higher reactivity in photopolymerization due to enhanced electron donation ().

- Applications : Co-initiator in dental resins, where rapid curing is critical.

4-(Acetylamino)Phenyl Ester ()

- Structural Differences: Core Structure: Phenyl ester with acetylamino vs. benzoylbenzyl ester in the target.

- Properties: Higher toxicity profile (oral TDLo = 93 mg/kg in rats) due to nitrooxy and acetyloxy groups (). Decomposes into toxic NOx vapors, unlike the target compound, which lacks nitro groups.

- Applications: Limited to industrial uses with strict safety protocols.

Inosiplex Component: 4-(Acetylamino)Benzoate ()

- Structural Differences: Part of a ternary complex (inosine, dimethylamino-propanol, benzoate) vs. standalone ester.

- Properties :

- Enhanced bioavailability via synergistic interactions in the complex.

- Used as an antiviral agent, contrasting with the target compound’s undefined biological role.

Comparative Data Table

Key Findings and Implications

- Reactivity: The acetylamino group in the target compound offers balanced electronic effects, making it less reactive than dimethylamino derivatives () but more stable than nitrooxy-containing analogs ().

- Biological Potential: Structural parallels to heterocyclic precursors () suggest untapped antimicrobial or anti-inflammatory applications.

- Safety : While direct toxicity data are lacking, the absence of nitro or halogen groups implies a safer profile compared to NCX 701 ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.